molecular formula C15H19N3O B2355566 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954074-31-8

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2355566
CAS No.: 954074-31-8
M. Wt: 257.337
InChI Key: FZZNGUVUCZUMBA-UHFFFAOYSA-N
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Description

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is an organic compound with the molecular formula C15H19N3O It is a derivative of benzamide, featuring a cyano group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide typically involves the reaction of 4-cyanobenzoyl chloride with N-[(1-methylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the benzamide moiety in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

    Reduction: 4-aminomethyl-N-[(1-methylpiperidin-4-yl)methyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(1-methylpiperidin-4-yl)methyl]benzamide
  • 4-cyano-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

Uniqueness

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide is unique due to its combination of a cyano group and a piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZNGUVUCZUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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